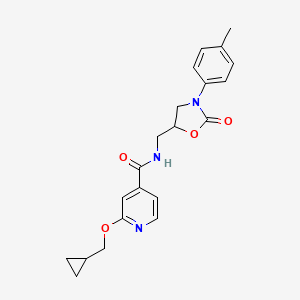
2-(cyclopropylmethoxy)-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclopropylmethoxy)-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)isonicotinamide is a useful research compound. Its molecular formula is C21H23N3O4 and its molecular weight is 381.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Asymmetric Synthesis
Research in the field of asymmetric synthesis highlights the preparation of chiral compounds, including those related to oxazolidinones. For example, chiral N-(diethoxymethyl)oxazolidinones have been used as organozinc carbenoid precursors for the direct enantioselective amidocyclopropanation of alkenes, demonstrating moderate to excellent yield and stereoselectivity (Bégi, Cladingboel, Jerome, Motherwell, & Sheppard, 2009). This method can be applied to a wide range of oxazolidinones and alkenes, favoring the production of trans/exo amido-cyclopropane products, which can be further elaborated into cyclopropylamino alcohols and amino acids.
Resolution of Cyclopropene Carboxylic Acids
Another study describes a general method for the resolution of cycloprop-2-ene carboxylic acids via diastereomeric N-acyloxazolidines prepared from enantiomerically pure oxazolidinones (Liao, Zhang, Yan, Golen, & Fox, 2004). This process involves simple flash chromatography and has been effective for separating gram quantities of pure diastereomers, demonstrating the method's efficiency and scalability.
Synthesis and Evaluation of Antitumor Agents
The synthesis and antitumor evaluation of 4-ethoxycarbonyl analogs of cyclophosphamide, utilizing cyclization methods, have been explored for their potential antitumor activity. One specific compound, N,N-Bis(2-chloroethyl)-4-ethoxycarbonyl-1,3,2-oxazaphospholidin-2-amine 2-oxide, demonstrated activity against L-1210 lymphoid leukemia (Foster, 1978). This indicates the potential for cyclopropane and oxazolidinone derivatives in developing new antitumor treatments.
Antibacterial Agents
The novel oxazolidinone analogs, U-100592 and U-100766, have shown in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus and Enterococcus faecium. These compounds represent a new class of antimicrobial agents with a unique mechanism of bacterial protein synthesis inhibition (Zurenko, Yagi, Schaadt, Allison, Kilburn, Glickman, Hutchinson, Barbachyn, & Brickner, 1996). Their effectiveness against drug-resistant strains suggests a promising avenue for addressing antibiotic resistance.
Novel [3 + 2] Cycloaddition Reaction
A [3 + 2] cycloaddition reaction between in situ formed azaoxyallyl cations and aldehydes has been developed, facilitating the rapid formation of oxazolidin-4-ones. This method offers high yields and good functional group tolerance at room temperature, demonstrating potential for further transformation and late-stage modifications of drug molecules (Zhang, Yang, Yao, & Lin, 2016).
Propriétés
IUPAC Name |
2-(cyclopropylmethoxy)-N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-14-2-6-17(7-3-14)24-12-18(28-21(24)26)11-23-20(25)16-8-9-22-19(10-16)27-13-15-4-5-15/h2-3,6-10,15,18H,4-5,11-13H2,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRPLRHXXCAUQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C3=CC(=NC=C3)OCC4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2407032.png)
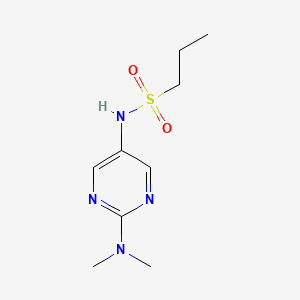
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2407035.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2407037.png)
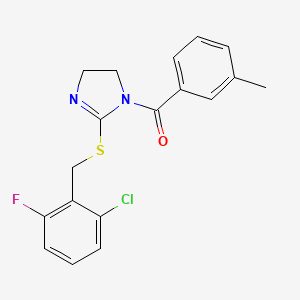
![3-allyl-8-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407040.png)

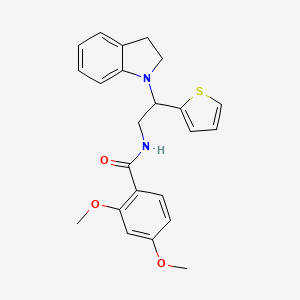


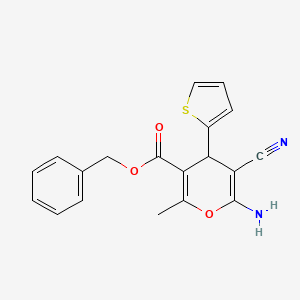
![4-[(2S,3S)-2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2407047.png)